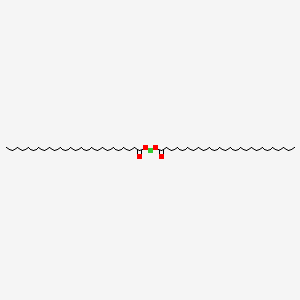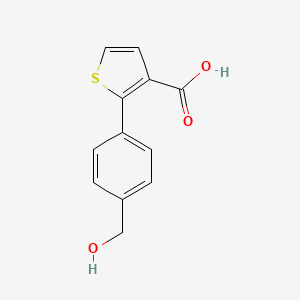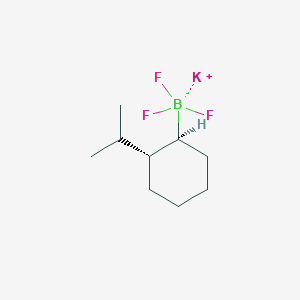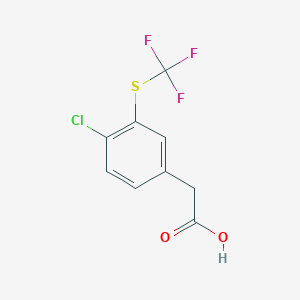
4-O-Galactopyranosylxylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Galactopyranosylxylose is a disaccharide composed of galactose and xylose It is a naturally occurring compound found in various plant sources
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Galactopyranosylxylose typically involves the glycosylation of xylose with galactose. One common method is the use of glycosyl donors and acceptors under specific reaction conditions. For example, the reaction can be carried out using galactose derivatives as glycosyl donors and xylose as the acceptor in the presence of a catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the transfer of galactose from a donor molecule to xylose, forming the desired disaccharide. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-Galactopyranosylxylose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde or ketone groups are converted to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-O-Galactopyranosylxylose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of functional foods and nutraceuticals
Mécanisme D'action
The mechanism of action of 4-O-Galactopyranosylxylose involves its interaction with specific molecular targets and pathways. In the gut, it is fermented by the microbiota, producing short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. This fermentation process lowers the pH of the colon, enhancing gut health and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide composed of galactose and fructose.
Lactose (4-O-β-D-Galactopyranosyl-β-D-glucopyranose): A naturally occurring disaccharide found in milk, composed of galactose and glucose.
Uniqueness
4-O-Galactopyranosylxylose is unique due to its specific glycosidic linkage and its ability to selectively promote the growth of beneficial gut bacteria. Unlike lactose, which is commonly found in dairy products, this compound is derived from plant sources, making it suitable for individuals with lactose intolerance .
Propriétés
Formule moléculaire |
C11H20O10 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2 |
Clé InChI |
BYZQBCIYLALLPA-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)








![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)

![(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine](/img/structure/B12063526.png)
